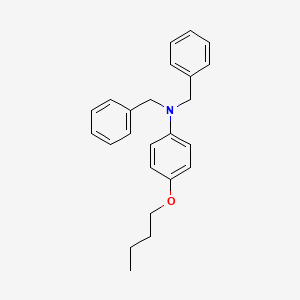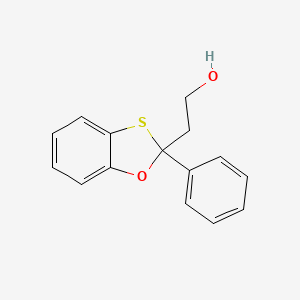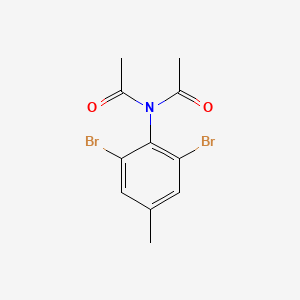
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 and a molecular weight of 349.02 g/mol It is characterized by the presence of two bromine atoms, an acetyl group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves the bromination of a precursor compound followed by acetylation. One common method involves the electrophilic bromination of o-toluidine, followed by acetylation and radical benzylic bromination . The reaction conditions often include the use of liquid bromine, manganese dioxide as a catalyst, and mild conditions to ensure efficient bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The addition of aqueous hydrogen peroxide can improve the utilization of liquid bromine and minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl acetic acids, while reduction can produce debrominated acetamides .
Scientific Research Applications
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and acetyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-N-(4-methylphenyl)acetamide: Similar structure but lacks bromine atoms.
2,6-Dibromo-4-methyl-N,N-diacetylaniline: Similar brominated structure with different functional groups.
Uniqueness
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is unique due to the presence of both bromine atoms and acetyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
62715-82-6 |
|---|---|
Molecular Formula |
C11H11Br2NO2 |
Molecular Weight |
349.02 g/mol |
IUPAC Name |
N-acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11Br2NO2/c1-6-4-9(12)11(10(13)5-6)14(7(2)15)8(3)16/h4-5H,1-3H3 |
InChI Key |
JZAIUJGFDYOGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N(C(=O)C)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


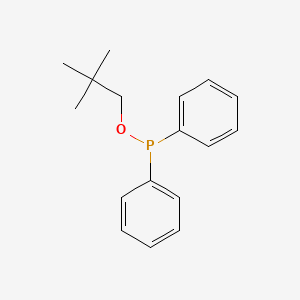
-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
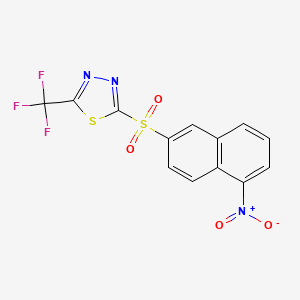
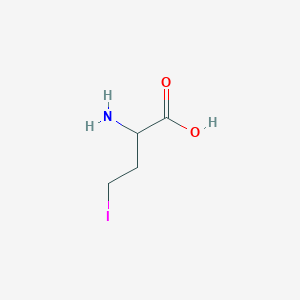
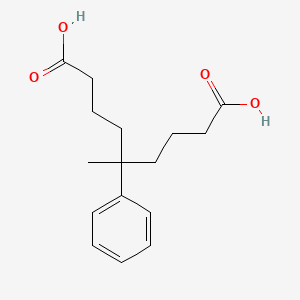
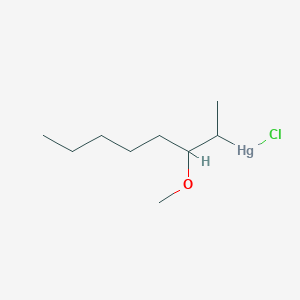
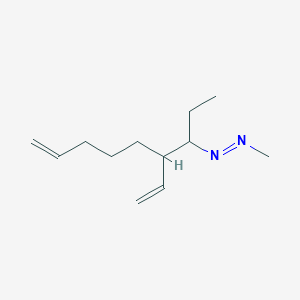


![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
